Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
CAS No.: 2416218-25-0
Cat. No.: VC6695205
Molecular Formula: C11H13BrClNO2
Molecular Weight: 306.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416218-25-0 |
|---|---|
| Molecular Formula | C11H13BrClNO2 |
| Molecular Weight | 306.58 |
| IUPAC Name | methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |
| Standard InChI Key | GMUHWXAZHLCZGC-JTQLQIEISA-N |
| SMILES | COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is C₁₁H₁₃BrClNO₂, with a calculated molecular weight of 322.59 g/mol. Its structure comprises a tetrahydroisoquinoline core, a bicyclic system fused with a benzene ring and a partially saturated six-membered nitrogen-containing ring. Key features include:
-
Bromine atom at the 7-position, enhancing electrophilic reactivity for further functionalization.
-
(3S)-Methyl ester group, which influences solubility and serves as a protecting group for carboxylic acid intermediates.
-
Hydrochloride salt, improving crystallinity and stability for storage and handling .
The stereochemistry at the 3-position (S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .
Spectroscopic and Computational Identifiers
-
IUPAC Name: (3S)-7-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.
-
InChI:
InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-6-8-4-2-3-5-9(8)7-13-10;/h2-5,10,13H,6-7H2,1H3,(H,12,14);1H/t10-;/m0./s1.
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves bromination of a preformed tetrahydroisoquinoline scaffold followed by esterification and salt formation:
-
Bromination: 1,2,3,4-Tetrahydroisoquinoline is brominated at the 7-position using N-bromosuccinimide (NBS) under radical conditions .
-
Esterification: The carboxylic acid intermediate is methylated via Fischer esterification or using diazomethane.
-
Resolution: Chiral chromatography or enzymatic resolution isolates the (3S)-enantiomer.
-
Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
A 1998 Journal of Organic Chemistry study demonstrated analogous synthetic strategies for brominated tetrahydroisoquinolines, achieving yields of 65–78% .
Industrial Production and Vendors
Commercial suppliers include specialized chemical manufacturers (Table 1). Pricing varies based on purity and scale, with research-grade quantities (1–5 g) costing $90–$270 .
Table 1: Vendor Pricing Data (Representative Examples)
| Vendor | Purity | Quantity | Price (USD) |
|---|---|---|---|
| Alfa Aesar | 97% | 1 g | 92.65 |
| TRC | 97% | 250 mg | 95.00 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in polar solvents (water, methanol, DMSO) due to ionic hydrochloride interactions. Limited solubility in nonpolar solvents (logP ≈ 1.8) .
-
Stability: Stable under inert atmospheres at −20°C. Decomposes above 200°C, releasing HCl and CO₂ .
Spectroscopic Characteristics
-
IR (KBr): 1735 cm⁻¹ (C=O ester), 750 cm⁻¹ (C-Br stretch).
-
¹H NMR (400 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 1H, ArH), 4.10 (m, 1H, CH), 3.70 (s, 3H, OCH₃), 3.15–2.90 (m, 4H, CH₂) .
Pharmacological and Industrial Applications
Medicinal Chemistry Applications
The tetrahydroisoquinoline core is a privileged structure in drug discovery:
-
Adrenergic Receptor Modulators: Analogues show affinity for α₁-adrenergic receptors (Kᵢ = 12 nM) .
-
Opioid Agonists: Methyl ester derivatives act as μ-opioid receptor agonists with reduced side-effect profiles compared to morphine .
Industrial Use as an Intermediate
This compound serves as a precursor for:
-
Antihypertensive Agents: Functionalization at the 7-position yields derivatives with vasodilatory effects.
-
Antipsychotics: Bromine substitution enhances blood-brain barrier permeability .
Future Research Directions
-
Enantioselective Synthesis: Developing catalytic asymmetric methods to improve (3S) yield.
-
Prodrug Development: Investigating hydrolyzable esters for sustained drug release.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume